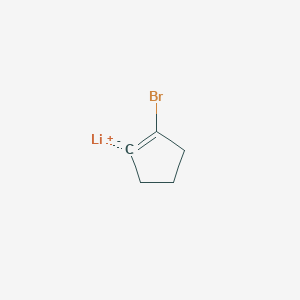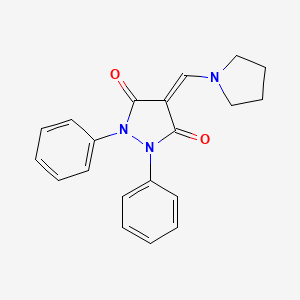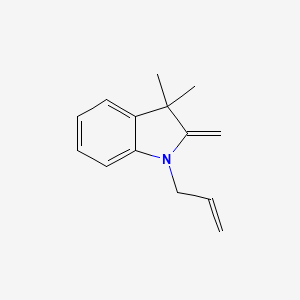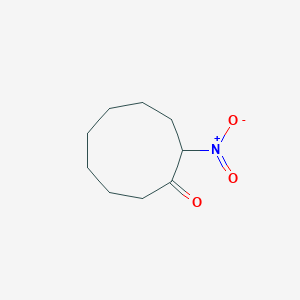
Berkelium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Berkelium bromide is a chemical compound consisting of berkelium and bromine, with the chemical formula BkBr₃. It is a member of the actinide series and is known for its radioactive properties. This compound typically appears as yellow-green crystals and is used primarily in scientific research due to its unique properties .
Vorbereitungsmethoden
Berkelium bromide can be synthesized through the reaction of berkelium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the bromide form. The general reaction is as follows: [ \text{2 Bk (s) + 3 Br₂ (g) → 2 BkBr₃ (s)} ] This method is commonly used in laboratory settings to produce small quantities of this compound for research purposes .
Analyse Chemischer Reaktionen
Berkelium bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as berkelium oxybromide.
Reduction: It can be reduced back to elemental berkelium under specific conditions.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other anions, such as fluoride or chloride.
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Berkelium bromide is primarily used in scientific research, particularly in the study of actinide chemistry. Its applications include:
Synthesis of Superheavy Elements: this compound is used as a target material in nuclear reactors to produce superheavy elements through neutron bombardment.
Radiochemical Studies: It is used in radiochemical experiments to study the properties and behavior of radioactive elements.
Material Science: This compound is used to investigate the crystal structures and bonding characteristics of actinide compounds.
Wirkmechanismus
The mechanism of action of berkelium bromide involves its radioactive decay properties. Berkelium-249, a common isotope in this compound, undergoes beta decay to form californium-249. This decay process releases energy in the form of beta particles, which can be detected and measured in radiochemical experiments. The molecular targets and pathways involved in these reactions are primarily related to the radioactive decay process .
Vergleich Mit ähnlichen Verbindungen
Berkelium bromide can be compared to other berkelium halides, such as berkelium fluoride, berkelium chloride, and berkelium iodide. These compounds share similar chemical properties but differ in their crystal structures and reactivity. For example:
Berkelium Fluoride (BkF₃): Has a tricapped trigonal prismatic structure.
Berkelium Chloride (BkCl₃): Exhibits a similar structure to this compound but with different lattice parameters.
Berkelium Iodide (BkI₃): Has an octahedral coordination structure.
This compound is unique due to its specific crystal structure and the conditions under which it is stable, making it a valuable compound for studying the chemistry of actinides.
Eigenschaften
CAS-Nummer |
24297-28-7 |
|---|---|
Molekularformel |
BkBr3-3 |
Molekulargewicht |
486.78 g/mol |
IUPAC-Name |
berkelium;tribromide |
InChI |
InChI=1S/Bk.3BrH/h;3*1H/p-3 |
InChI-Schlüssel |
UIFWZZXLVUESQF-UHFFFAOYSA-K |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Bk] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)


![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)



![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)


